2,4,4',5-Tetrabromodiphenyl ether

概要

説明

2,4,4’,5-Tetrabromodiphenyl ether is an organic compound belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely recognized for their use as flame retardants in various industrial applications. PBDEs, including 2,4,4’,5-Tetrabromodiphenyl ether, have been extensively studied due to their persistence in the environment and potential health impacts .

準備方法

Synthetic Routes and Reaction Conditions: 2,4,4’,5-Tetrabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine or bromine-containing compounds under controlled conditions. The process requires a catalyst, such as iron or aluminum bromide, to facilitate the bromination reaction .

Industrial Production Methods: In industrial settings, the production of 2,4,4’,5-Tetrabromodiphenyl ether involves large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or distillation to achieve the desired purity levels .

化学反応の分析

Types of Reactions: 2,4,4’,5-Tetrabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Debromination reactions can occur, especially under reductive conditions.

Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Halogen exchange reactions typically involve reagents like sodium iodide in acetone.

Major Products:

Oxidation: Hydroxylated PBDEs.

Reduction: Lower-brominated diphenyl ethers and bromophenols.

Substitution: Iodinated or chlorinated diphenyl ethers

科学的研究の応用

Flame Retardant Properties

BDE-47 has been extensively utilized in the manufacturing of flame-retardant materials. Its effectiveness in reducing flammability makes it suitable for various products, including:

- Electronics : Used in circuit boards and casings to prevent ignition during overheating.

- Textiles : Incorporated into upholstery and clothing to enhance fire resistance.

- Building Materials : Added to insulation and other construction materials to meet safety regulations.

The compound's flame-retardant properties stem from its ability to release bromine atoms upon heating, which interferes with the combustion process .

Environmental Persistence and Bioaccumulation

Research indicates that BDE-47 is persistent in the environment and can bioaccumulate in living organisms. Studies have shown that it is commonly detected in:

- Aquatic Ecosystems : BDE-47 has been found in sediments and biota, raising concerns about its impact on aquatic life .

- Human Tissues : The compound has been identified in human serum and breast milk, indicating potential exposure routes for humans .

The environmental persistence of BDE-47 raises significant concerns regarding its long-term ecological effects and potential for biomagnification through food webs.

Toxicological Studies

Toxicological assessments of BDE-47 have revealed various health risks associated with exposure. Key findings include:

- Immunotoxicity : Research has demonstrated that BDE-47 can impair immune responses by modulating the expression of microRNAs involved in immune signaling pathways. This effect may lead to increased susceptibility to infections and autoimmune disorders .

- Endocrine Disruption : Studies suggest that BDE-47 may disrupt endocrine function, particularly affecting estrogen signaling pathways, which could have implications for reproductive health .

The U.S. Environmental Protection Agency (EPA) has conducted extensive reviews on the toxicological profile of BDE-47, highlighting its potential health risks and the need for further research to understand its mechanisms of action .

Case Study 1: Wildlife Exposure

A study examining PBDE levels in wildlife found significant concentrations of BDE-47 in fish from contaminated water bodies. The study linked elevated levels of BDEs to reproductive and developmental issues in fish populations, demonstrating the compound's ecological impact .

Case Study 2: Human Health Impact

A cohort study investigated the relationship between maternal exposure to BDE-47 during pregnancy and neurodevelopmental outcomes in children. Results indicated a correlation between higher maternal serum levels of BDE-47 and lower cognitive scores in offspring at age five, suggesting potential neurotoxic effects .

Regulatory Status

Due to growing concerns about the environmental and health impacts of PBDEs, including BDE-47, many countries have implemented regulations limiting their use. The European Union has classified certain PBDEs as hazardous substances under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), prompting manufacturers to seek alternative flame retardants .

作用機序

The mechanism by which 2,4,4’,5-Tetrabromodiphenyl ether exerts its effects involves several pathways:

Endocrine Disruption: It can interfere with thyroid hormone homeostasis by binding to thyroid hormone transport proteins, such as transthyretin.

Neurotoxicity: It affects neurotransmitter systems and can lead to developmental neurotoxicity.

Immune Modulation: It can modulate immune responses by affecting the expression of cytokines and other immune-related genes.

類似化合物との比較

2,4,4’,5-Tetrabromodiphenyl ether is part of a broader group of PBDEs, which include:

- Tetrabromodiphenyl ether (BDE-47)

- Pentabromodiphenyl ether (BDE-99)

- Hexabromodiphenyl ether (BDE-153)

- Heptabromodiphenyl ether (BDE-183)

Uniqueness: 2,4,4’,5-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other PBDEs, it has distinct pathways of degradation and interaction with biological systems .

生物活性

2,4,4',5-Tetrabromodiphenyl ether (BDE-47) is a prominent member of the polybrominated diphenyl ethers (PBDEs), a class of chemicals widely used as flame retardants. This article explores the biological activity of BDE-47, highlighting its toxicological effects, mechanisms of action, and implications for human health and environmental safety.

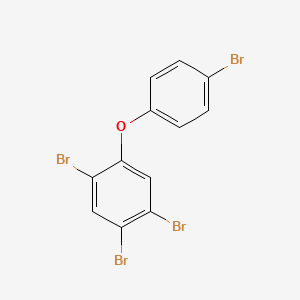

Chemical Structure and Properties

BDE-47 is characterized by its brominated biphenyl structure, which contributes to its hydrophobicity and persistence in the environment. The chemical formula is C12H6Br4O, and it has a molecular weight of 543.7 g/mol. Its stability makes it resistant to degradation, leading to bioaccumulation in various organisms.

1. Mechanisms of Toxicity

BDE-47 exhibits a range of biological activities that can disrupt endocrine function, immune response, and metabolic processes:

- Endocrine Disruption : BDE-47 has been shown to interfere with thyroid hormone signaling pathways. Epidemiological studies suggest a correlation between PBDE exposure and altered thyroid hormone levels in humans .

- Immunotoxicity : Research indicates that BDE-47 can impair the activity of immune cells such as macrophages and basophils. It dampens the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and affects cell motility genes .

- Metabolic Disruption : Developmental exposure to BDE-47 has been linked to long-lasting changes in liver metabolism. Studies on mice demonstrated that perinatal exposure resulted in increased triglyceride levels in blood and altered expression of metabolic genes related to lipid metabolism .

2. Case Studies and Experimental Findings

Several studies have investigated the biological activity of BDE-47 through various experimental setups:

- Animal Studies : In a study involving CD-1 mice, prenatal exposure to BDE-47 led to significant upregulation of genes associated with lipid metabolism and increased liver triglycerides at 10 months post-exposure .

- Cell Culture Experiments : In vitro studies using human hepatoma cells (HepG2) revealed that BDE-47 activates the mTOR pathway, which is crucial for metabolic regulation .

Environmental Impact

BDE-47 is ubiquitous in the environment due to its historical use in consumer products. It has been detected in various matrices including soil, water, and biota. Its persistence raises concerns about long-term ecological effects and bioaccumulation in food chains.

Data Summary

The following table summarizes key findings related to the biological activity of BDE-47:

特性

IUPAC Name |

1,2,4-tribromo-5-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFDVVDUVPAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879894 | |

| Record name | BDE-74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-42-8 | |

| Record name | 2,4,4',5-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4',5-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z0R9AN7CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。